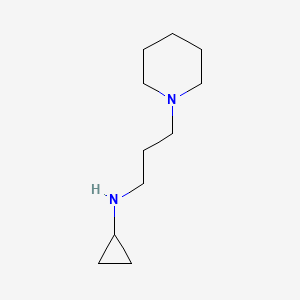
n-(3-(Piperidin-1-yl)propyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Piperidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(piperidin-1-yl)propyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their analgesic, antipsychotic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
Mechanism of Action
The mechanism of action of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
n-(3-(Piperidin-1-yl)propyl)cyclooctanamine: Similar structure but with a cyclooctane ring instead of cyclopropane.
1-(3-(Piperidin-1-yl)propyl)-4-arylpiperidines: These compounds have an aryl group attached to the piperidine ring, offering different biological activities.
Uniqueness: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-piperidin-1-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-4-7-12-11-5-6-11/h11-12H,1-10H2 |
InChI Key |
WAFKTLOEBXCNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


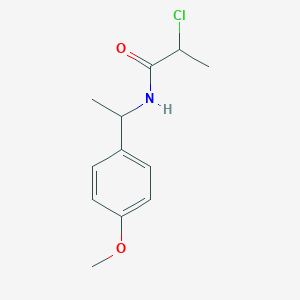
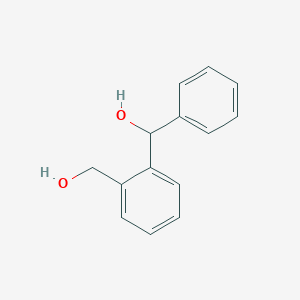
![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)
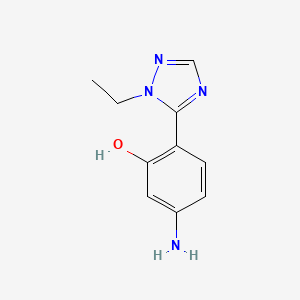
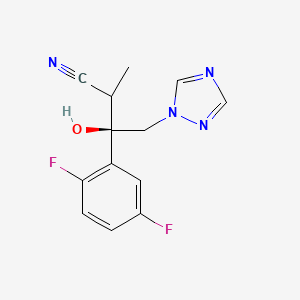
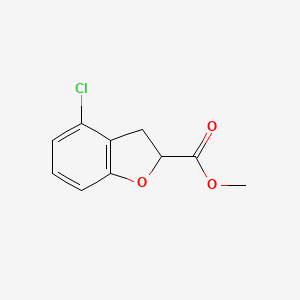
![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)
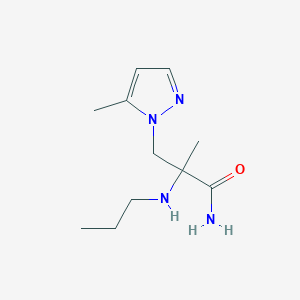
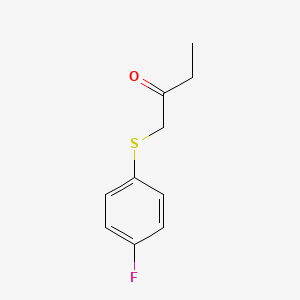
![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
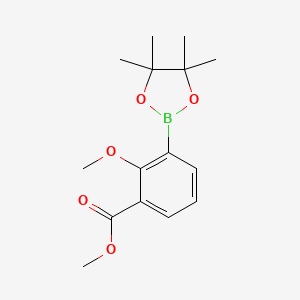
![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
